
5-methoxy-4-methyl-1H-indazole
Overview
Description
5-Methoxy-4-methyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with a methoxy (-OCH₃) group at position 5 and a methyl (-CH₃) group at position 4. Indazole derivatives are widely studied due to their pharmacological relevance, including kinase inhibition and anticancer activity . The methoxy and methyl substituents are expected to influence electronic properties, solubility, and steric interactions compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methoxy-4-methyl-1H-indazole, and what key reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. Key reagents include sodium methoxide or potassium tert-butoxide for substitution, and solvents like DMF or THF under inert conditions . For example, methoxy group introduction may require controlled temperature (e.g., 60–80°C) to avoid side reactions. Base selection (e.g., Cs₂CO₃ vs. NaH) significantly impacts regioselectivity and purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound.
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography: Use SHELX software for single-crystal X-ray refinement. Key parameters include resolving disorder in methyl/methoxy groups via iterative least-squares refinement and validating with R-factor convergence (<5%) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Setup:
- Applications:
Q. What strategies are effective in resolving contradictions between predicted and observed biological activities of indazole derivatives?
Methodological Answer:
- Data Triangulation:
- Contradiction Analysis:
Q. What challenges arise in refining the X-ray crystallographic structure of this compound, and how can SHELX software address them?
Methodological Answer:
- Challenges:
- Solutions with SHELX:
Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the pharmacophoric features of this compound derivatives?
Methodological Answer:
- Design Framework:
- Validation:
Q. Tables for Key Data
Table 1: Synthetic Optimization Parameters for this compound
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Base (Substitution) | Cs₂CO₃ | ↑ Regioselectivity |
Solvent | DMF | ↑ Reaction Rate |
Temperature | 60–80°C | ↓ Side Reactions |
Purification | Hexane/EtOAc (3:1) | ↑ Purity (>95%) |
Table 2: Computational Validation Metrics for DFT Studies
Functional | Avg. ΔH (kcal/mol) | Application Scope |
---|---|---|
B3LYP | ±2.4 | Thermochemistry |
M06-2X | ±3.1 | Non-covalent Interactions |
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-methoxy-4-methyl-1H-indazole, highlighting differences in substituents, molecular properties, and synthesis insights derived from the evidence:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance solubility in polar solvents compared to electron-withdrawing groups like -Cl .
- Halogenation : Increases molecular weight and may improve thermal stability (e.g., melting points >200°C in halogenated indoles) .
Synthetic Complexity :
- Methoxy and methyl groups are typically introduced via alkylation or protection-deprotection strategies, as seen in imidazole and indole syntheses . Chlorine or iodine substituents require halogenation reagents (e.g., POCl₃, NIS), which add synthetic steps .
Steric hindrance from methyl groups at C4 may limit interactions in enzyme active sites compared to smaller substituents like -Cl .
Preparation Methods
Strategic Retrosynthetic Analysis of 5-Methoxy-4-Methyl-1H-Indazole
The synthesis of this compound necessitates disconnection of the bicyclic system into monocyclic precursors capable of undergoing cyclocondensation. Two dominant retrosynthetic approaches prevail:
-
Aromatic Electrophilic Substitution-First Strategy : Installation of methoxy and methyl groups on a preformed benzene ring prior to indazole cyclization. This method leverages directed ortho-metalation for regioselective functionalization .
-
Cyclization-First Strategy : Construction of the indazole core followed by late-stage C-H functionalization at the 4- and 5-positions. Palladium-catalyzed coupling reactions dominate this approach .
Core Indazole Assembly via [3+2] Cyclocondensation
Hydrazine-Mediated Ring Closure
Adapting methodologies from 4-bromo-5-methyl-1H-indazole synthesis , the cyclization of appropriately substituted benzaldehyde derivatives with hydrazine hydrate proves effective:
Representative Procedure
-
Substrate Preparation : 2-Methoxy-4-methylbenzaldehyde (1.0 eq) dissolved in anhydrous THF under N₂
-
Lithiation : Treatment with LDA (1.2 eq) at -78°C generates stabilized α-lithio species
-
Quenching : Addition of DMF (1.5 eq) followed by warming to 25°C yields formylated intermediate
-
Cyclization : Reflux with hydrazine hydrate (5.0 eq) in ethanol for 12 hours induces [3+2] annulation
Optimized Conditions
NMR tracking confirms complete consumption of starting material within 8 hours . X-ray crystallography of intermediates validates regiochemical outcomes .
Regioselective Introduction of Methoxy and Methyl Groups
Directed Ortho-Metalation (DoM)
Building upon 4-bromo-5-methylindazole protocols , methoxy group installation employs:
Stepwise Functionalization
-
Directed Lithiation : 2-Fluoro-4-methylbenzene derivatives undergo LDA-mediated deprotonation at -78°C
-
Electrophilic Trapping : Methoxy introduction via (CH₃O)₂Bpin under Miyaura borylation conditions
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with methylboronic acids completes substitution
Key Advantages
-
Enables gram-scale production with <5% regioisomers
Palladium-Catalyzed Late-Stage Functionalization
Suzuki-Miyaura Coupling
The PDF methodology demonstrates adaptability for introducing methyl groups:
General Protocol
-
Indazole Core Activation : Bromination at C4 using NBS (1.1 eq) in DMF
-
Cross-Coupling : Pd(dppf)Cl₂ (0.05 eq) catalyzes reaction with methylboronic acid (3.0 eq)
-
Workup : Aqueous extraction followed by silica gel chromatography
Performance Metrics
HSQC NMR confirms methyl group regiochemistry through 3J coupling constants .
Purification and Analytical Characterization
Chromatography-Free Crystallization
Industrial-scale processes favor:
-
Antisolvent Precipitation : Toluene/hexane mixtures induce crystallization
Analytical Data
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-methoxy-4-methyl-1H-indazole |
InChI |
InChI=1S/C9H10N2O/c1-6-7-5-10-11-8(7)3-4-9(6)12-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
XBGFJNJKSTWMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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